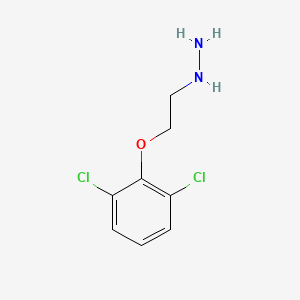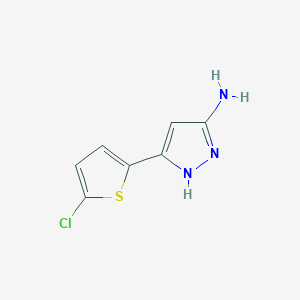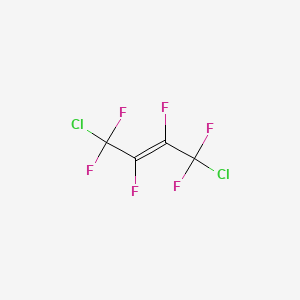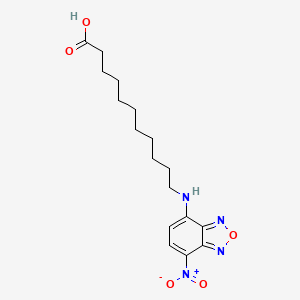![molecular formula C29H44B2O4 B1608338 [9,9-双(2-乙基己基)-9H-芴-2,7-二基]双硼酸 CAS No. 264615-47-6](/img/structure/B1608338.png)
[9,9-双(2-乙基己基)-9H-芴-2,7-二基]双硼酸
描述
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of boronic acid groups attached to a fluorene core, which is further substituted with 2-ethylhexyl groups
科学研究应用
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
Target of Action
This compound is primarily used as a reactant for coupling reactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .
Pharmacokinetics
Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-bis(2-ethylhexyl)-9H-fluorene, which serves as the core structure.
Borylation Reaction: The fluorene derivative undergoes a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the final product, [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted fluorene derivatives.
相似化合物的比较
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the boronic acid groups, making it less reactive in certain chemical reactions.
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronate: A boronate ester derivative with different reactivity and stability compared to the boronic acid.
Uniqueness
The presence of boronic acid groups in [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid imparts unique reactivity and functionality, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWXVHGJQDSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392713 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264615-47-6 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


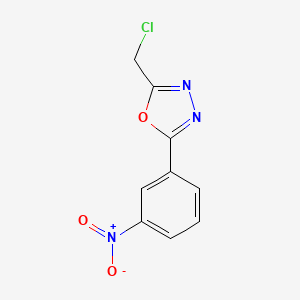
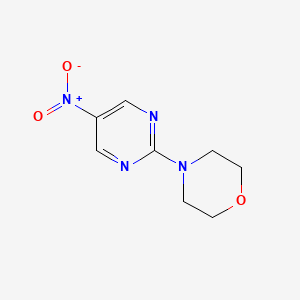
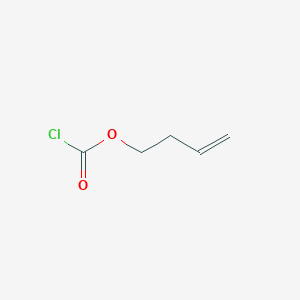
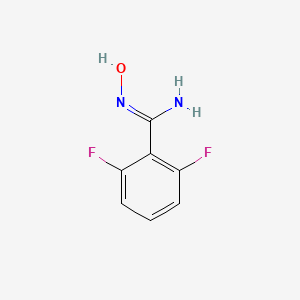
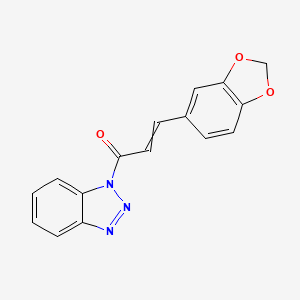
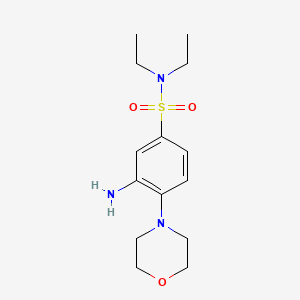
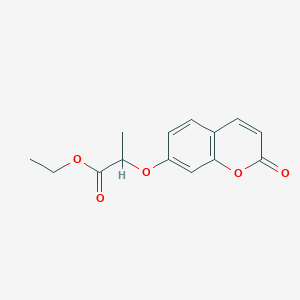

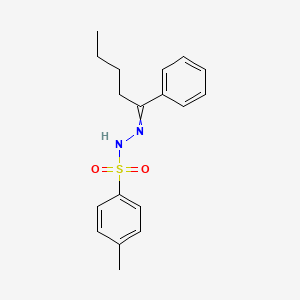
![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)
